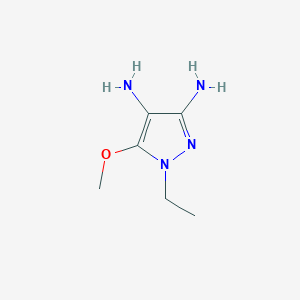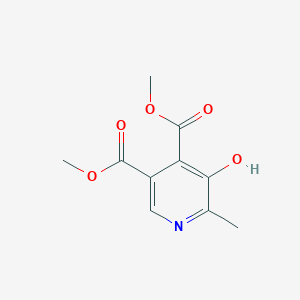
4-(1H-pyrazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazol-4-yl)aniline is a heterocyclic organic compound . It is used as an intermediate in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a homogeneous catalytic system using FeCl3/PVP and green solvent water/PEG-400 was reported to synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles . Another study reported the synthesis of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an aniline group . The InChI code for this compound is 1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 159.19 , a density of 1.2±0.1 g/cm3, a boiling point of 312.0±25.0 °C at 760 mmHg, and a flash point of 142.5±23.2 °C .
Scientific Research Applications
Antimicrobial Activity : A study by Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrating significant antibacterial and antifungal activity.
Electroluminescence Application : Vezzu et al. (2010) explored the use of compounds like N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline in electroluminescence, particularly in organic light-emitting diode (OLED) devices, indicating potential applications in electronics and display technologies (Vezzu et al., 2010).
Corrosion Inhibition : Chadli et al. (2020) synthesized pyrazole derivatives, such as N,N-dimethyl-4-(3-methyl4,5-dihydro-1H-pyrazol-5-yl)aniline, demonstrating good inhibitory activity against the corrosion of mild steel in hydrochloric acid, suggesting applications in materials science (Chadli et al., 2020).
DFT Study for Corrosion Inhibitors : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, to elucidate their efficiency as corrosion inhibitors, providing insights into chemical reactivity and interaction with metals (Wang et al., 2006).
Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/aniline moieties and investigated their molecular structures, offering potential applications in the field of chemical synthesis and material science (Shawish et al., 2021).
Catalysis in Organic Synthesis : Tregubov et al. (2013) explored Rh(I) complexes bearing N,N and N,P ligands, including those anchored on aniline, for catalysis in organic synthesis, specifically in hydroamination reactions, highlighting their recyclable nature (Tregubov et al., 2013).
Antiviral Evaluation : Desideri et al. (2019) designed and synthesized N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, evaluating their antiviral activity against various viruses, indicating potential pharmacological applications (Desideri et al., 2019).
Cholinesterase Inhibitors : Gálvez et al. (2018) reported on the design and synthesis of spiro-pyrazolo[1,5-c]quinazolines, starting from 2-(1H-pyrazol-5-yl)anilines, as cholinesterase inhibitors, suggesting their relevance in therapeutic applications for neurodegenerative disorders (Gálvez et al., 2018).
Fluorescent Chemosensor for Aluminum Ion : Shree et al. (2019) synthesized chemosensors based on benzimidazole-integrated anthracene/pyrene derivatives, including anilines, for detecting aluminum ions in living cells, indicating applications in biological imaging and diagnostics (Shree et al., 2019).
Antimicrobial Evaluation of Pyrazoline Derivatives : Sultan et al. (2021) synthesized and evaluated the antimicrobial activity of pyrazoline derivatives, including 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline, against various bacterial strains, demonstrating potential in pharmaceutical research (Sultan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-(1h-pyrazol-4-yl)aniline, have been found to exhibit a broad spectrum of biological activities . This suggests that they interact with a variety of biological targets.
Mode of Action
It’s known that the pyrazole ring is a crucial part of many biologically active compounds . The nitrogen atoms in the pyrazole ring can form hydrogen bonds with biological targets, which may alter the function of these targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have shown antipromastigote, anticancer, and antimicrobial activities . This suggests that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and light can affect the stability and activity of many compounds .
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIAGRDJQKKSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553641 |
Source


|
| Record name | 4-(1H-Pyrazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114474-28-1 |
Source


|
| Record name | 4-(1H-Pyrazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)
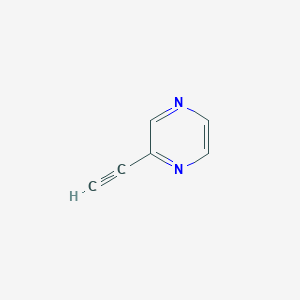


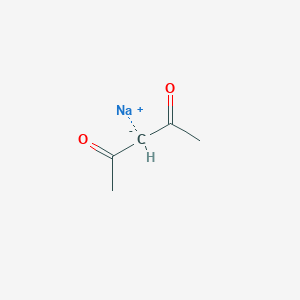


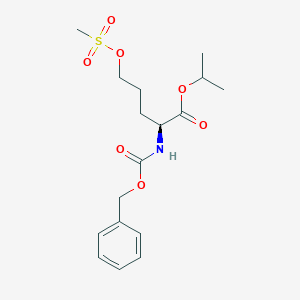


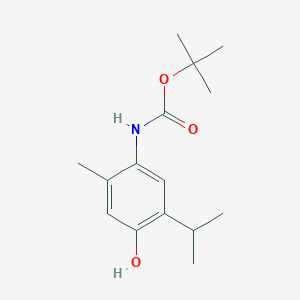
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
